Cellular Antiproliferative Activity in MCF‑7 Breast Cancer Cells vs. N‑(4‑(6‑(Ethylsulfonyl)pyridazin‑3‑yl)phenyl)‑2‑(4‑methoxyphenyl)acetamide
In MCF‑7 breast cancer cell proliferation assays, N‑(4‑(6‑(ethylsulfonyl)pyridazin‑3‑yl)phenyl)‑2‑(4‑fluorophenyl)acetamide exhibited an IC₅₀ of ~4.7 μM, whereas its closest O‑methyl analogue, N‑(4‑(6‑(ethylsulfonyl)pyridazin‑3‑yl)phenyl)‑2‑(4‑methoxyphenyl)acetamide, showed an IC₅₀ of 10 μM . The 2.1‑fold increase in potency upon substituting methoxy with fluoro is consistent with the enhanced electronegativity and reduced steric bulk of fluorine, which can strengthen key hydrogen‑bond and dipolar interactions within the ATP‑binding pocket .
| Evidence Dimension | MCF‑7 cell proliferation (IC₅₀) |
|---|---|
| Target Compound Data | ~4.7 μM |
| Comparator Or Baseline | N‑(4‑(6‑(ethylsulfonyl)pyridazin‑3‑yl)phenyl)‑2‑(4‑methoxyphenyl)acetamide: 10 μM |
| Quantified Difference | 2.1‑fold lower IC₅₀ (higher potency) |
| Conditions | MCF‑7 human breast adenocarcinoma cells; cell viability assay |
Why This Matters
A 2‑fold potency advantage can reduce the compound concentration needed in cell‑based screening campaigns, thereby lowering cost per data point while maintaining robust assay windows.
